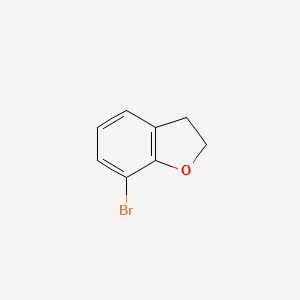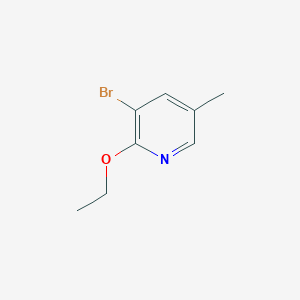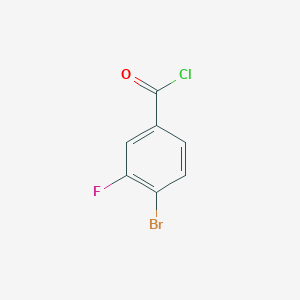
4-Bromo-3-fluorobenzoyl chloride
描述
4-Bromo-3-fluorobenzoyl chloride is an organic compound with the molecular formula C7H3BrClFO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and fluorine atoms at the 4 and 3 positions, respectively. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
4-Bromo-3-fluorobenzoyl chloride can be synthesized through various methods. One common approach involves the reaction of 4-bromo-3-fluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C7H3BrClFO+SOCl2→C7H3BrClFO+SO2+HCl
The reaction typically requires a solvent such as dichloromethane or chloroform to facilitate the process. The resulting product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, with additional steps for purification and quality control .
化学反应分析
Types of Reactions
4-Bromo-3-fluorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Hydrolysis: The compound hydrolyzes in the presence of water or aqueous bases to yield 4-bromo-3-fluorobenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; solvents like dichloromethane or toluene; reaction temperatures ranging from 0°C to room temperature.
Friedel-Crafts Acylation: Aromatic compounds, aluminum chloride (AlCl3) as a catalyst; reaction temperatures typically around 0°C to 50°C.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH); reaction temperatures around room temperature.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Friedel-Crafts Acylation: Aryl ketones.
Hydrolysis: 4-Bromo-3-fluorobenzoic acid.
科学研究应用
4-Bromo-3-fluorobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the preparation of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block in the synthesis of potential drug candidates for various therapeutic areas.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials.
作用机制
The mechanism of action of 4-Bromo-3-fluorobenzoyl chloride is primarily based on its reactivity as an electrophilic reagent. It reacts with nucleophiles to form covalent bonds, facilitating the synthesis of various compounds. The presence of bromine and fluorine atoms on the benzene ring enhances its reactivity and selectivity in chemical reactions .
相似化合物的比较
Similar Compounds
- 4-Bromo-2-fluorobenzoyl chloride
- 3-Bromo-4-fluorobenzoyl chloride
- 4-Fluorobenzoyl chloride
Uniqueness
4-Bromo-3-fluorobenzoyl chloride is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
4-bromo-3-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNNWDFHKRIYJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627069 | |
| Record name | 4-Bromo-3-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
695188-21-7 | |
| Record name | 4-Bromo-3-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1291437.png)
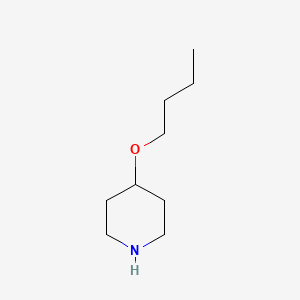
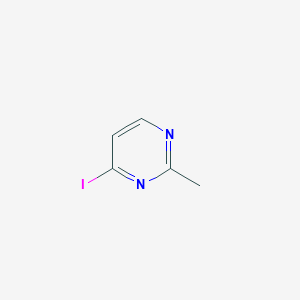
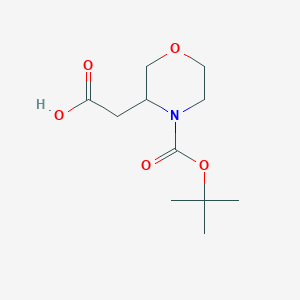
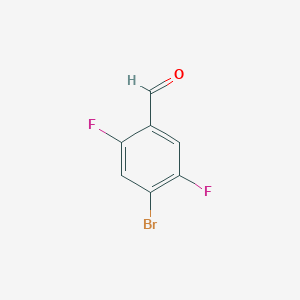



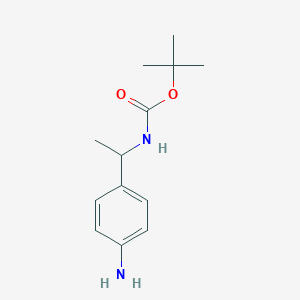
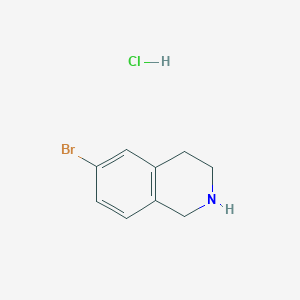
![3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1291465.png)
